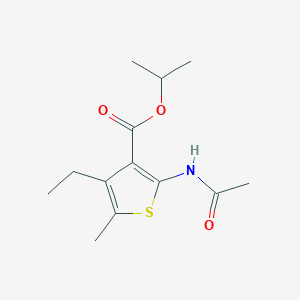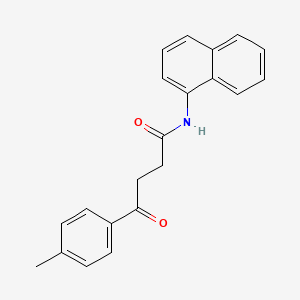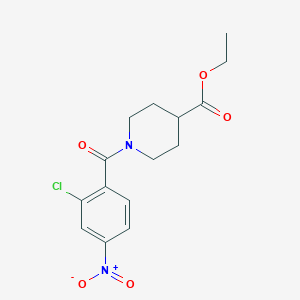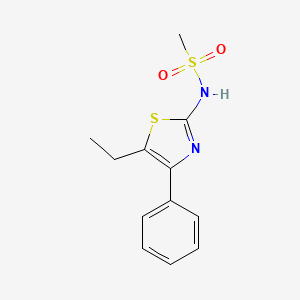
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as AET, is a chemical compound that has been extensively studied for its potential use in scientific research. AET is a member of the thienylcyclohexylamine class of compounds, which are known to have a range of pharmacological effects, including analgesic, anesthetic, and antidepressant properties. In
科学的研究の応用
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied for its potential use in a range of scientific research applications, including as a tool for studying the function of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in a range of physiological processes, including learning and memory, and are thought to be involved in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia.
作用機序
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is thought to act as an antagonist of the NMDA receptor, binding to the receptor and blocking its activity. This mechanism of action is similar to that of other thienylcyclohexylamine compounds, such as ketamine and phencyclidine (PCP), which are known to have analgesic and anesthetic properties.
Biochemical and Physiological Effects:
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects in animal models, including analgesic, anesthetic, and antidepressant properties. isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, protecting against the damage caused by ischemia and oxidative stress.
実験室実験の利点と制限
One advantage of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied in animal models, making it a well-characterized tool for studying the function of NMDA receptors. However, one limitation of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, including further studies on its safety and efficacy in humans, as well as studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the mechanism of action of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential interactions with other drugs and compounds. Finally, the development of new synthetic methods for isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and related compounds could lead to the discovery of new drugs with novel pharmacological properties.
合成法
The synthesis of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the addition of isopropyl magnesium bromide and acetic anhydride. The resulting product is then purified through recrystallization to yield pure isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
特性
IUPAC Name |
propan-2-yl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-6-10-8(4)18-12(14-9(5)15)11(10)13(16)17-7(2)3/h7H,6H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNCTCKRIGFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)



![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)

